molecular formula C18H23NO2 B3721475 2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3721475
M. Wt: 285.4 g/mol
InChI Key: METJVUJHFMJFTQ-UHFFFAOYSA-N
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Description

2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl groups and an aminoethylidene group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[N-(3,4-dimethylphenyl)-C-methylcarbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11-6-7-14(8-12(11)2)19-13(3)17-15(20)9-18(4,5)10-16(17)21/h6-8,20H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METJVUJHFMJFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(C)C2=C(CC(CC2=O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-{1-[(3,4-Dimethylphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione

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